N-(4-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
CAS No.: 1031559-17-7
Cat. No.: VC6638390
Molecular Formula: C19H17N5O2
Molecular Weight: 347.378
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1031559-17-7 |
|---|---|
| Molecular Formula | C19H17N5O2 |
| Molecular Weight | 347.378 |
| IUPAC Name | N-(4-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide |
| Standard InChI | InChI=1S/C19H17N5O2/c1-2-13-7-9-14(10-8-13)21-18(25)12-23-19(26)24-16-6-4-3-5-15(16)20-11-17(24)22-23/h3-11H,2,12H2,1H3,(H,21,25) |
| Standard InChI Key | OJISMRVHNQJNPL-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=CC3=N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a triazolo[4,3-a]quinoxaline core fused with a 1,2,4-triazole ring. Key substituents include:
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A 2-methylphenoxy group at position 4 of the quinoxaline ring.
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An N-(4-ethylphenyl)acetamide moiety linked via a methylene bridge to the triazole nitrogen.
The IUPAC name, N-(4-ethylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,] triazolo[4,3-a]quinoxalin-2-yl]acetamide, reflects this arrangement . The presence of electron-withdrawing (carbonyl) and electron-donating (phenoxy) groups creates a polarizable system conducive to intermolecular interactions.
Table 1: Key Molecular Properties
Synthesis and Analytical Validation
Synthetic Pathways
The synthesis of N-(4-ethylphenyl)-2-(1-oxo-triazoloquinoxalinyl)acetamide likely follows a multi-step sequence common to triazoloquinoxaline derivatives:
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Quinoxaline Precursor Preparation: Condensation of o-phenylenediamine with glyoxal yields the quinoxaline backbone.
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Triazole Ring Formation: Cyclocondensation with hydrazine derivatives introduces the triazole moiety.
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Substituent Introduction:
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Nucleophilic aromatic substitution attaches the 2-methylphenoxy group.
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Acetylation with N-(4-ethylphenyl)acetamide completes the structure.
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Reaction optimization (e.g., temperature, catalyst use) is critical to minimizing byproducts like regioisomers or over-oxidized species.
Biological Activities and Mechanistic Insights
Hypothesized Targets
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Kinase Inhibition: The planar triazoloquinoxaline core may intercalate into ATP-binding pockets of kinases.
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DNA Interaction: Intercalation or groove-binding could impair DNA replication in rapidly dividing cells.
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